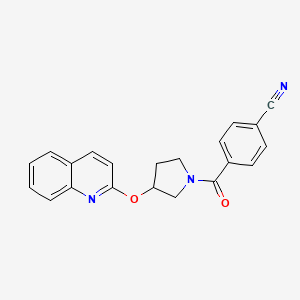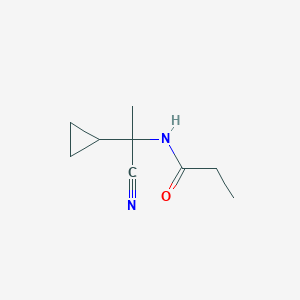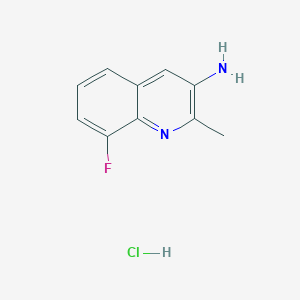
4-(3-(Quinolin-2-yloxy)pyrrolidine-1-carbonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecule contains a quinoline moiety and a pyrrolidine ring . The quinoline moiety consists of a benzene ring fused to a pyrimidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle .Chemical Reactions Analysis
While specific chemical reactions involving “4-(3-(Quinolin-2-yloxy)pyrrolidine-1-carbonyl)benzonitrile” are not available, pyrrolidine derivatives are known to be versatile in chemical reactions . They can undergo various transformations, including ring construction and functionalization .Physical And Chemical Properties Analysis
The compound is solid in form . Its empirical formula is C21H17N3O2.Scientific Research Applications
Anticancer Activity
Quinoline derivatives, including structures related to 4-(3-(Quinolin-2-yloxy)pyrrolidine-1-carbonyl)benzonitrile, have shown promising anticancer properties. These compounds exhibit a broad spectrum of biological and biochemical activities due to their synthetic versatility, allowing the generation of structurally diverse derivatives. Their modes of action include the inhibition of tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms. The anticancer activities of quinoline and its analogs highlight their potential in cancer drug development and refinement (Solomon & Lee, 2011).
Synthesis of Novel Heterocycles
Quinoline derivatives serve as "parental" compounds for synthesizing a wide range of heterocyclic compounds. For example, reactions of β-(lithiomethyl)azines with nitriles have been explored as a route to synthesize pyrrolo-pyridines, -quinolines, -pyrazines, -quinoxalines, and -pyrimidines. This showcases the synthetic utility of quinoline derivatives in accessing diverse heterocyclic frameworks, which are of significant interest in the development of new pharmaceuticals and materials (Davis, Wakefield, & Wardell, 1992).
Antimicrobial and Antifungal Applications
Research into quinoline derivatives has also revealed their potential as antimicrobial and antifungal agents. The structural manipulation of quinoline cores has led to compounds that exhibit moderate to potent activity against various strains of bacteria, fungi, and malaria parasites. This includes functionalized aminoquinolines that have shown antiplasmodial and antifungal activity, indicating their relevance in addressing infectious diseases (Vandekerckhove et al., 2015).
Corrosion Inhibition
Beyond pharmaceutical applications, quinoline derivatives have been identified as effective corrosion inhibitors. They demonstrate reasonable effectiveness against metallic corrosion due to their ability to form stable chelating complexes with surface metallic atoms. This property is particularly relevant in industrial applications where corrosion resistance is crucial (Verma, Quraishi, & Ebenso, 2020).
Future Directions
Mechanism of Action
Target of Action
It’s known that quinoline-containing compounds have been reported as potential antitumor agents . They may inhibit tumor growth through different mechanisms .
Mode of Action
Quinoline derivatives show significant results through different mechanisms: they may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration and modulation of nuclear receptor responsiveness .
Biochemical Pathways
Quinoline-containing compounds have been reported to have a wide range of biological activities, affecting various biochemical pathways .
Result of Action
Quinoline-containing compounds have been reported to have potential antitumor effects .
Action Environment
The synthesis of similar compounds has been described as environmentally friendly , suggesting that the synthesis process may be designed with environmental considerations in mind.
properties
IUPAC Name |
4-(3-quinolin-2-yloxypyrrolidine-1-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c22-13-15-5-7-17(8-6-15)21(25)24-12-11-18(14-24)26-20-10-9-16-3-1-2-4-19(16)23-20/h1-10,18H,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHMUZTYSYAYCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)C4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B2821989.png)
![[2-(4-Fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2821991.png)


![2-(2-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]morpholine](/img/structure/B2821995.png)
![tert-Butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B2821996.png)
![3,5-Dimethyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2821997.png)
![N-(3-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2821998.png)



![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2822006.png)
